molecular formula C16H25N3O2S B12990230 1-((4-(Piperazin-1-yl)phenyl)sulfonyl)azepane

1-((4-(Piperazin-1-yl)phenyl)sulfonyl)azepane

Cat. No.: B12990230
M. Wt: 323.5 g/mol
InChI Key: JWAKCVFAHYXBMQ-UHFFFAOYSA-N
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Description

1-((4-(Piperazin-1-yl)phenyl)sulfonyl)azepane is a complex organic compound that features a piperazine ring attached to a phenyl group, which is further connected to an azepane ring via a sulfonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(Piperazin-1-yl)phenyl)sulfonyl)azepane typically involves the reaction of 4-(piperazin-1-yl)phenyl sulfone with azepane under controlled conditions. The reaction is often carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-((4-(Piperazin-1-yl)phenyl)sulfonyl)azepane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

1-((4-(Piperazin-1-yl)phenyl)sulfonyl)azepane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-((4-(Piperazin-1-yl)phenyl)sulfonyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may interact with acetylcholinesterase, inhibiting its activity and thereby affecting neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((4-(Piperazin-1-yl)phenyl)sulfonyl)azepane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C16H25N3O2S

Molecular Weight

323.5 g/mol

IUPAC Name

1-(4-piperazin-1-ylphenyl)sulfonylazepane

InChI

InChI=1S/C16H25N3O2S/c20-22(21,19-11-3-1-2-4-12-19)16-7-5-15(6-8-16)18-13-9-17-10-14-18/h5-8,17H,1-4,9-14H2

InChI Key

JWAKCVFAHYXBMQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CCNCC3

Origin of Product

United States

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